![molecular formula C32H47O2P B13400966 Dicyclohexyl(2',6'-diisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphane](/img/structure/B13400966.png)
Dicyclohexyl(2',6'-diisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphane
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Overview
Description
Dicyclohexyl(2’,6’-diisopropyl-3,6-dimethoxy-[1,1’-biphenyl]-2-yl)phosphane is a phosphine ligand known for its bulky structure and steric properties. This compound is widely used in various catalytic processes, particularly in palladium-catalyzed cross-coupling reactions. Its unique structure provides significant advantages in terms of selectivity and reactivity in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dicyclohexyl(2’,6’-diisopropyl-3,6-dimethoxy-[1,1’-biphenyl]-2-yl)phosphane typically involves the reaction of dicyclohexylphosphine with a biphenyl derivative. The reaction conditions often include the use of a base such as potassium tert-butoxide and a solvent like tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation of the phosphine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Dicyclohexyl(2’,6’-diisopropyl-3,6-dimethoxy-[1,1’-biphenyl]-2-yl)phosphane primarily undergoes substitution reactions, particularly in the context of palladium-catalyzed cross-coupling reactions. These reactions include:
Suzuki-Miyaura Coupling: Reaction with aryl boronic acids.
Heck Reaction: Reaction with alkenes.
Sonogashira Coupling: Reaction with alkynes.
Buchwald-Hartwig Amination: Reaction with amines.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate or sodium phosphate, and solvents like toluene or dimethylformamide (DMF). The reactions are typically carried out at elevated temperatures ranging from 80°C to 120°C.
Major Products
The major products formed from these reactions are various substituted aromatic compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
Scientific Research Applications
Dicyclohexyl(2’,6’-diisopropyl-3,6-dimethoxy-[1,1’-biphenyl]-2-yl)phosphane has a wide range of applications in scientific research:
Chemistry: Used as a ligand in catalytic processes to enhance reaction efficiency and selectivity.
Biology: Employed in the synthesis of biologically active molecules and drug candidates.
Medicine: Utilized in the development of new pharmaceuticals and therapeutic agents.
Industry: Applied in the production of fine chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of Dicyclohexyl(2’,6’-diisopropyl-3,6-dimethoxy-[1,1’-biphenyl]-2-yl)phosphane involves its role as a ligand in catalytic processes. It coordinates with metal centers, such as palladium, to form active catalytic species. These species facilitate various bond-forming reactions by stabilizing transition states and intermediates, thereby lowering the activation energy and increasing reaction rates.
Comparison with Similar Compounds
Similar Compounds
RuPhos: Another bulky phosphine ligand used in similar catalytic processes.
SPhos: Known for its high reactivity and selectivity in cross-coupling reactions.
Me4tButylXphos: A phosphine ligand with a different steric profile, used in various coupling reactions.
Uniqueness
Dicyclohexyl(2’,6’-diisopropyl-3,6-dimethoxy-[1,1’-biphenyl]-2-yl)phosphane stands out due to its unique combination of steric bulk and electronic properties, which provide enhanced stability and reactivity in catalytic processes. This makes it particularly valuable in complex synthetic applications where high selectivity and efficiency are required.
Biological Activity
Dicyclohexyl(2',6'-diisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphane (CAS Number: 1262046-23-0) is a phosphine compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and enzyme inhibition. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C32H47O2P, with a molecular weight of approximately 494.7 g/mol. The compound features a biphenyl structure with methoxy and isopropyl substituents, which contribute to its unique chemical properties.
Property | Value |
---|---|
CAS Number | 1262046-23-0 |
Molecular Formula | C32H47O2P |
Molecular Weight | 494.7 g/mol |
Research indicates that this compound exhibits potent inhibitory activity against Class I PI3-kinase enzymes, particularly the PI3Kα isoform. This selectivity suggests its potential utility in treating various diseases, including cancer and inflammatory conditions. The inhibition of PI3K pathways is significant as these pathways are often dysregulated in cancerous cells, leading to uncontrolled proliferation.
Key Findings:
- Inhibition of Class I PI3-Kinase : this compound selectively inhibits certain isoforms of PI3-kinase while sparing others, which could minimize side effects associated with broader kinase inhibitors .
- Anti-Tumor Activity : The compound has demonstrated anti-tumor effects by inhibiting cellular proliferation associated with malignant diseases .
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound:
- In Vitro Studies : In vitro assays have shown that this compound effectively reduces the viability of cancer cell lines through its action on the PI3K pathway.
- Selectivity Profile : A detailed selectivity profile indicated that while it effectively inhibits the PI3Kα isoform, it has minimal effects on other kinases within the broader kinome .
- Potential Therapeutic Applications : The compound's pharmacological profile suggests potential applications not only in oncology but also in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease due to its ability to modulate signaling pathways involved in inflammation .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing this phosphane ligand, and how is its purity validated?
The ligand is synthesized via palladium-catalyzed cross-coupling reactions. For example, a typical procedure involves reacting trifluoromethanesulfonate derivatives (e.g., (R)-2'-methoxy-[1,1'-binaphthalen]-2-yl trifluoromethanesulfonate) with dicyclohexylphosphonium salts in the presence of palladium catalysts like Pd(π-cinnamyl)Cl₂ and ligands such as 1,1'-bis(diisopropylphosphino)ferrocene. Reactions are conducted under inert atmospheres (N₂/Ar) in solvents like DMSO or 1,4-dioxane at elevated temperatures (120°C) for 48 hours . Purity Validation : Post-synthesis purification involves flash chromatography (e.g., hexane/ethyl acetate gradients) and characterization via 1H NMR, 13C NMR, 31P NMR, and HPLC. For instance, 31P NMR typically shows a singlet at δ 15–20 ppm, confirming the phosphane structure .
Q. What is the ligand’s role in transition-metal-catalyzed cross-coupling reactions?
The ligand acts as a bulky, electron-rich phosphane in palladium or gold catalytic systems. It stabilizes metal centers (e.g., Pd⁰ or Au⁺) via strong σ-donation and steric shielding, enabling efficient oxidative addition/reductive elimination cycles. For example:
- In Suzuki-Miyaura couplings , it facilitates aryl-aryl bond formation with low catalyst loadings (0.5–5 mol%) .
- In Buchwald-Hartwig aminations , its steric bulk enhances enantioselectivity (up to 90% ee) by restricting substrate approach to the metal center .
Q. What are optimal reaction conditions for this ligand in catalytic systems?
Key parameters include:
- Catalyst Loading : 2–5 mol% Pd(OAc)₂ or AuCl complexes, activated by AgSbF₆ (5–10 mol%) to generate cationic metal centers .
- Solvent : Anhydrous DCM or toluene, which stabilize cationic intermediates without coordinating to the metal .
- Temperature : Room temperature to 120°C, depending on substrate reactivity .
- Additives : Bases like NaOtBu or K₃PO₄ (2–3 eq) to deprotonate intermediates .
Advanced Research Questions
Q. How does this ligand achieve enantioselectivity in asymmetric catalysis?
The steric profile of the biphenyl backbone and isopropyl/methoxy substituents creates a chiral environment. For example, in the Buchwald-Hartwig reaction, the ligand’s 2',6'-diisopropyl groups restrict substrate rotation, favoring a single transition-state geometry. This results in up to 90% enantiomeric excess (ee) for malonamide derivatives . Key Insight : Methoxy groups at the 3,6-positions enhance electron density at the metal center, stabilizing intermediates without compromising steric control .
Q. How does ligand design influence catalytic activity in sterically hindered substrates?
Comparative studies with analogous ligands (e.g., BrettPhos, SPhos) reveal:
- Diisopropyl vs. Triisopropyl Substituents : Increasing steric bulk (e.g., triisopropyl in XPhos) improves yields for bulky substrates but reduces turnover frequency .
- Methoxy Positioning : 3,6-Dimethoxy groups (vs. 2',6'-diisopropoxy in RuPhos) balance electronic donation and steric accessibility, enabling broader substrate scope . Table 1 : Ligand Performance Comparison
Ligand | Substituents | Reaction Yield (%) | ee (%) |
---|---|---|---|
Target Ligand | 2',6'-diisopropyl-3,6-OMe | 82 | 90 |
BrettPhos | 2',4'-diisopropyl-3,6-OMe | 75 | 80 |
RuPhos | 2',6'-diisopropoxy | 78 | 85 |
Data from |
Q. How can researchers resolve contradictions in catalytic efficiency across studies?
Discrepancies often arise from:
- Additive Effects : AgSbF₆ is critical for activating Au(I) catalysts, but excess Ag⁺ can poison Pd systems .
- Solvent Polarity : Polar aprotic solvents (e.g., DMSO) improve Au(I)-catalyzed cycloisomerizations but inhibit Pd-catalyzed couplings due to ligand coordination . Methodology : Systematically vary additives (e.g., proton scavengers like 2,6-di-tert-butylpyridine) and solvents while monitoring reaction progress via LC-MS or 31P NMR .
Q. What are the stability considerations for this ligand under reaction conditions?
The ligand is air-sensitive and prone to oxidation. Storage under inert gas (N₂/Ar) at 2–8°C in anhydrous DCM or THF is recommended . Decomposition Pathways :
- Hydrolysis of methoxy groups in acidic media.
- Oxidation to phosphine oxide in O₂-rich environments.
Q. How do substituent modifications impact catalytic activity?
Properties
Molecular Formula |
C32H47O2P |
---|---|
Molecular Weight |
494.7 g/mol |
IUPAC Name |
dicyclohexyl-[2-[2,6-di(propan-2-yl)phenyl]-3,6-dimethoxyphenyl]phosphane |
InChI |
InChI=1S/C32H47O2P/c1-22(2)26-18-13-19-27(23(3)4)30(26)31-28(33-5)20-21-29(34-6)32(31)35(24-14-9-7-10-15-24)25-16-11-8-12-17-25/h13,18-25H,7-12,14-17H2,1-6H3 |
InChI Key |
YEEHIDMAWKRQRB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)C2=C(C=CC(=C2P(C3CCCCC3)C4CCCCC4)OC)OC |
Origin of Product |
United States |
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